

Repirinast Technical Support Center: Addressing Solubility and Stability in Experimental Buffers

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Compound of Interest

Compound Name: Repirinast

Cat. No.: B1680522

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Welcome to the **Repirinast** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges of **Repirinast** solubility and stability in experimental buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of **Repirinast**?

A1: **Repirinast** has very low aqueous solubility, reported to be 1.2 mg/L.^{[1][2]} This inherent low solubility can present challenges when preparing solutions in aqueous experimental buffers.

Q2: What is the recommended solvent for preparing **Repirinast** stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of **Repirinast**.^{[2][3]} It is sparingly soluble in DMSO, and gentle heating and sonication may be required to achieve complete dissolution.^{[2][3]} It is also slightly soluble in methanol with heating.^[2]

Q3: How should I store the solid **Repirinast** compound and its stock solutions?

A3: For long-term storage, the solid form of **Repirinast** should be stored at -20°C for up to three years or at 4°C for up to two years. **Repirinast** stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.^[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q4: I am observing precipitation when I dilute my **Repirinast** DMSO stock solution into an aqueous buffer. What can I do?

A4: Precipitation upon dilution is a common issue due to the low aqueous solubility of **Repirinast**. Please refer to the Troubleshooting Guide section for detailed steps on how to address this.

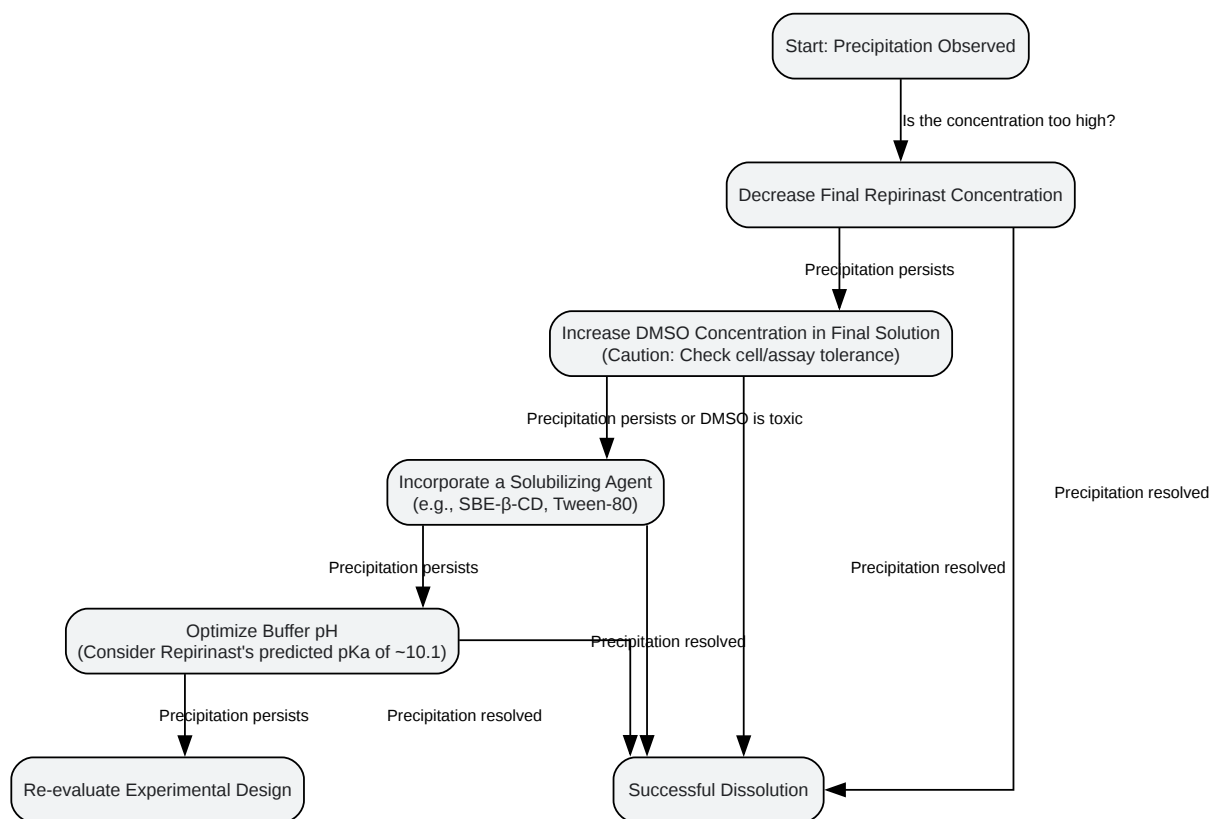
Q5: What is the known mechanism of action of **Repirinast**?

A5: **Repirinast** is an anti-allergic agent that functions by stabilizing the membranes of mast cells. This stabilization prevents the degranulation process and the subsequent release of histamine and other inflammatory mediators.^[4] Its mechanism involves the inhibition of calcium influx into mast cells, modulation of cytokine production, and interference with leukotriene activity. The primary active metabolite of **Repirinast** is MY-1250, the corresponding free acid, which is significantly more potent in inhibiting histamine release.^{[2][5]}

Troubleshooting Guide

Issue: Precipitation of Repirinast in Aqueous Buffer

This is a common issue due to the hydrophobic nature of **Repirinast**. Here is a logical workflow to troubleshoot this problem:



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Caption: Troubleshooting workflow for **Repirinast** precipitation.

Quantitative Data Summary

The following tables summarize the known solubility and recommended storage conditions for **Repirinast**.

Table 1: **Repirinast** Solubility

Solvent	Solubility	Notes
Water	1.2 mg/L	Temperature not specified. [1] [2]
DMSO	Sparingly soluble	Heating and sonication may be required. [2] [3]
Methanol	Slightly soluble	Heating is required. [2]
10% DMSO in 20% SBE- β -CD in Saline	≥ 2.5 mg/mL (7.03 mM)	Clear solution, for in vivo use. [3]
10% DMSO in Corn Oil	≥ 2.5 mg/mL (7.03 mM)	Clear solution, for in vivo use. [3]

Table 2: Recommended Storage Conditions

Form	Storage Temperature	Duration
Solid Powder	-20°C	3 years
4°C	2 years	
Stock Solution in DMSO	-80°C	6 months [3]
-20°C	1 month [3]	

Experimental Protocols

Protocol 1: Preparation of a 10 mM Repirinast Stock Solution in DMSO

Materials:

- **Repirinast** (MW: 355.38 g/mol)
- Anhydrous/low-moisture DMSO
- Sterile, amber microcentrifuge tubes

- Vortex mixer
- Sonicator bath

Procedure:

- Weigh out 3.55 mg of **Repirinast** powder and place it in a sterile amber microcentrifuge tube.
- Add 1 mL of anhydrous DMSO to the tube.
- Vortex the solution vigorously for 1-2 minutes.
- If the solid is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.
- Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber tubes.
- Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol 2: Stability Assessment of Repirinast in Experimental Buffers by HPLC (Illustrative)

Objective: To determine the stability of **Repirinast** in different buffers (e.g., Phosphate Buffered Saline (PBS) pH 7.4 and Tris-HCl pH 7.4) over time at various temperatures.

Materials:

- 10 mM **Repirinast** stock solution in DMSO
- PBS (pH 7.4)
- Tris-HCl (pH 7.4)
- HPLC system with UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

- Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be necessary)
- Temperature-controlled incubators or water baths

Procedure:

- Prepare working solutions of **Repirinast** at a final concentration of 10 μ M in both PBS and Tris-HCl buffers. Ensure the final DMSO concentration is low (e.g., <0.5%) to minimize solvent effects.
- Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
- Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).
- At each time point, immediately analyze the respective aliquot by HPLC.
- Inject a standard volume (e.g., 20 μ L) onto the HPLC system.
- Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the parent **Repirinast** peak.
- Quantify the percentage of **Repirinast** remaining at each time point relative to the T=0 sample.

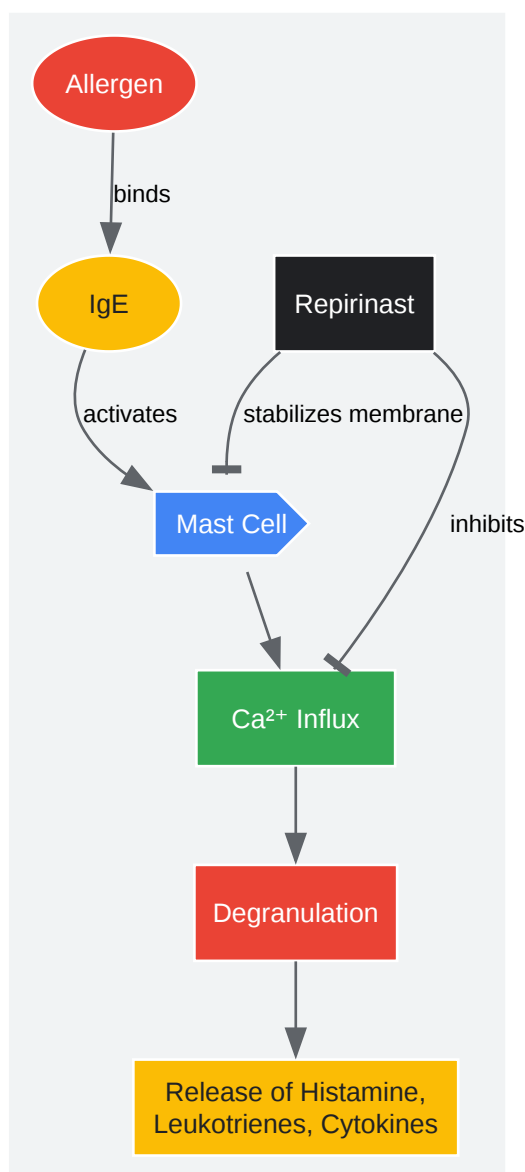
Illustrative HPLC Conditions:

- Column: C18, 4.6 x 150 mm, 5 μ m
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min

- Detection Wavelength: 254 nm
- Column Temperature: 30°C

Signaling Pathway

Repirinast primarily acts on mast cells to prevent the release of inflammatory mediators. A simplified representation of its mechanism of action is depicted below.



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Caption: Simplified signaling pathway of **Repirinast**'s action on mast cells.

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